D-Homostestosterone propionate
Description
These compounds share a common backbone of modified testosterone derivatives esterified with propionic acid to modulate pharmacokinetics.
Properties
Molecular Formula |
C23H34O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(10a,12a-dimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydro-1H-chrysen-1-yl) propanoate |
InChI |
InChI=1S/C23H34O3/c1-4-21(25)26-20-7-5-6-18-17-9-8-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3 |
InChI Key |
VBXGBFDLNSIXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Homostestosterone propionate involves several steps:
Starting Material: The synthesis begins with testosterone, which undergoes a series of chemical reactions to introduce the necessary modifications.
Esterification: The key step involves the esterification of testosterone with propionic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of testosterone are esterified with propionic acid using industrial reactors.
Purification: The crude product is purified using large-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: D-Homostestosterone propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it back to testosterone or other derivatives.
Substitution: It can undergo substitution reactions, where the propionate ester is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation Products: Ketones and alcohols.
Reduction Products: Testosterone and its derivatives.
Substitution Products: Various esters and functionalized steroids.
Scientific Research Applications
D-Homostestosterone propionate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Researchers use it to study the effects of anabolic-androgenic steroids on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic applications in conditions such as muscle wasting and hypogonadism.
Industry: It is used in the development of performance-enhancing drugs and hormone replacement therapies.
Mechanism of Action
D-Homostestosterone propionate exerts its effects through the following mechanisms:
Androgen Receptor Activation: It binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes.
Protein Synthesis: It enhances protein synthesis in muscle tissues, promoting muscle growth and strength.
Metabolic Pathways: It influences various metabolic pathways, including lipid metabolism and glucose homeostasis.
Comparison with Similar Compounds
Q & A
Q. What analytical methods are recommended for characterizing the purity and stability of D-Homostestosterone propionate in experimental settings?
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 280 nm is a validated method for assessing purity. Protocols should include mobile-phase optimization and comparison against pharmacopoeial reference standards, such as those outlined for testosterone propionate in pharmacopoeias . Thin-layer chromatography (TLC) and infrared (IR) spectroscopy are supplementary techniques for structural verification .
Q. How can researchers design dose-response studies to evaluate the pharmacological effects of this compound in preclinical models?
Use a randomized, controlled design with escalating doses (e.g., 4 mg/kg and 8 mg/kg) administered intramuscularly, as demonstrated in androgen-deficient rat models . Include sham-operated and orchidectomized control groups to isolate compound-specific effects. Hematological parameters (erythrocyte count, hemoglobin, hematocrit) should be measured at multiple timepoints (e.g., 15 days and 15 weeks) to assess acute vs. chronic responses .
Q. What are the critical parameters for synthesizing this compound in laboratory settings?
Follow steroidal synthesis protocols emphasizing reaction temperature control (e.g., 20–25°C for esterification), solvent purity, and post-synthesis purification via recrystallization. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify homosteroid backbone modifications and propionate esterification .
Advanced Research Questions
Q. How should researchers address contradictions in clinical data when this compound shows efficacy in preclinical models but limited translational outcomes?
Conduct meta-analyses of preclinical and clinical datasets to identify interspecies metabolic differences (e.g., cytochrome P450 activity). For example, in COPD studies, fluticasone propionate’s efficacy in reducing exacerbations contrasted with nonsignificant mortality benefits, highlighting the need for outcome-specific statistical frameworks . Apply sensitivity analyses to adjust for confounding variables like dosage regimes or comorbidities.
Q. What experimental designs are optimal for studying the long-term effects of this compound on endocrine pathways?
Use longitudinal cohort studies with repeated measures of serum androgen levels, liver function markers, and tissue-specific receptor activation (e.g., AR(367) gene expression). In chronic orchiectomy models, testosterone propionate restored erythropoiesis parameters but required dose-dependent adjustments to mitigate hepatotoxicity risks .
Q. How can researchers reconcile discrepancies between in vitro receptor-binding assays and in vivo pharmacological outcomes for this compound?
Employ parallel in vitro (e.g., AR transactivation assays) and in vivo (e.g., muscle hypertrophy models) studies. If in vitro binding affinity does not translate to in vivo efficacy, investigate pharmacokinetic factors such as bioavailability, protein binding, or metabolite interference .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?
Apply the PICO (Population, Intervention, Comparison, Outcome) framework. For example:
Q. How should researchers design studies to compare this compound with other synthetic androgens (e.g., testosterone enanthate)?
Use crossover trials with washout periods to minimize carryover effects. Primary endpoints should include androgen receptor saturation rates, anabolic-to-androgenic ratios, and adverse event profiles (e.g., hematocrit elevation, lipid metabolism changes). Reference dual-arm studies like the salmeterol-fluticasone trial, which compared monotherapy vs. combination outcomes .
Q. What ethical considerations are critical when designing human trials for this compound derivatives?
Include informed consent templates detailing risks of androgen therapy (e.g., cardiovascular events, prostate hyperplasia) and data anonymization protocols. Follow IRB guidelines for participant selection, emphasizing exclusion criteria for high-risk populations (e.g., pre-existing liver conditions) .
Q. How can researchers optimize data reproducibility in studies involving this compound?
Adhere to the Beilstein Journal of Organic Chemistry’s experimental reporting standards:
- Document synthesis protocols, including solvent batches and reaction times.
- Provide raw spectral data (NMR, IR) in supplementary materials.
- Limit main-text experimental details to five representative compounds, with extended datasets in appendices .
Methodological Guidelines
- Statistical Analysis : For mortality studies, use hazard ratios with 95% confidence intervals and adjust for interim analyses, as applied in COPD trials .
- Data Presentation : Structure results using "shell" tables (P-E/I-C-O format) to align variables with hypotheses .
- Peer Review : Submit supporting information (e.g., HPLC chromatograms, dose-response curves) as hyperlinked supplementary files to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
